5-Bromo-2-fluoro-4-methoxybenzaldehyde
Overview
Description
5-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of more complex molecules .
Mode of Action
Benzaldehyde derivatives are known to participate in various chemical reactions, such as nucleophilic substitution and free radical bromination .
Biochemical Pathways
It’s worth noting that benzaldehyde derivatives can influence a variety of biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s predicted boiling point is 2723±350 °C, and its density is 1601±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
As a benzaldehyde derivative, it may participate in various chemical reactions and influence a variety of biochemical pathways .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 4-methoxybenzaldehyde. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-2-fluoro-4-methoxybenzoic acid.
Reduction: 5-Bromo-2-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-4-methoxybenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Comparison: 5-Bromo-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methoxy group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOGOFEMSTOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479676 | |
Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-48-0 | |
Record name | 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluoro-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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